Ethyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenylcyclohexylidene group, which imparts significant stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzoic acid with 2,6-dioxo-4-phenylcyclohexylidene, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzoates and cyclohexylidene derivatives.
Scientific Research Applications
Ethyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The phenylcyclohexylidene group plays a crucial role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Ethyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.
Ethyl 4-phenylbenzoate: Utilized in organic synthesis and as a fragrance ingredient.
Ethyl 4-hydroxybenzoate: Commonly used as a preservative in cosmetics and pharmaceuticals.
The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 4-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C22H21NO4/c1-2-27-22(26)16-8-10-18(11-9-16)23-14-19-20(24)12-17(13-21(19)25)15-6-4-3-5-7-15/h3-11,14,17,24H,2,12-13H2,1H3 |
InChI Key |
ZKQJCIYMDRNARZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.